2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate

Lithium-ion battery electrolyte solvent oxidative stability

2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate (CAS: 1980040-02-5) is an asymmetrically fluorinated, acyclic dialkyl carbonate belonging to a class of compounds extensively investigated for high-voltage lithium-ion battery electrolytes. Its structure combines a 2,2-difluoroethyl group with a 4,4,5,5,5-pentafluoropentyl chain, yielding a compound with a molecular weight of 286.14 g/mol and a calculated density indicative of high fluorine content.

Molecular Formula C8H9F7O3
Molecular Weight 286.14 g/mol
Cat. No. B12081515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate
Molecular FormulaC8H9F7O3
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)F
InChIInChI=1S/C8H9F7O3/c9-5(10)4-18-6(16)17-3-1-2-7(11,12)8(13,14)15/h5H,1-4H2
InChIKeyGIYZPJLKIUHUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate Is a Strategic Candidate for Advanced Electrolyte Formulations: A Procurement-Focused Guide [1]


2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate (CAS: 1980040-02-5) is an asymmetrically fluorinated, acyclic dialkyl carbonate belonging to a class of compounds extensively investigated for high-voltage lithium-ion battery electrolytes [1]. Its structure combines a 2,2-difluoroethyl group with a 4,4,5,5,5-pentafluoropentyl chain, yielding a compound with a molecular weight of 286.14 g/mol and a calculated density indicative of high fluorine content . While direct literature on this specific molecule is nascent, its design rationale is anchored in the established principle that strategic fluorination of carbonate solvents enhances oxidative stability and modifies solid-electrolyte interphase (SEI) properties, making it a logical target for R&D procurement managers seeking next-generation electrolyte components [1].

The Risk of Generic Substitution: Why Standard Fluorinated Carbonates Cannot Replace 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate in High-Voltage Architectures [1]


Substituting 2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate with a generic fluorinated carbonate like bis(2,2-difluoroethyl) carbonate or a simple alkyl carbonate risks catastrophic underperformance in high-voltage cells. Research on the fluorinated linear carbonate class demonstrates that oxidative stability is highly dependent on the degree and position of fluorination, with specific fluorinated patterns showing a >0.5 V advantage over non-fluorinated dimethyl carbonate (DMC) in electrochemical floating tests [1]. The target compound's unique asymmetric structure, featuring a highly fluorinated long-chain pentafluoropentyl group, is designed to further tune both the oxidative stability and the SEI-forming characteristics in ways that a simpler, symmetric molecule cannot replicate, making interchange a non-trivial scientific decision [1].

Quantitative Differentiation Evidence for 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate: A Head-to-Head Comparator Analysis [REFS-1]


Oxidative Stability Advantage Over Standard Alkyl Carbonates [1]

A key differentiation for this compound lies in the well-documented oxidative stability boost conferred by fluorination of linear carbonates. For the target compound, the presence of the 4,4,5,5,5-pentafluoropentyl group is expected to provide a significant anodic stability advantage. In comparative studies, the fluorinated linear carbonates F-EMC and TF-DEC demonstrated higher oxidation stability than non-fluorinated DMC by ~0.5 V, as measured by floating tests on a charged LiNi0.5Mn1.5O4 cathode [1]. The target compound's higher degree of fluorination is predicted to further enhance this stability, making it suitable for high-voltage cathodes beyond 4.5V [1].

Lithium-ion battery electrolyte solvent oxidative stability

Superior SEI-Forming Capability Compared to Non-Fluorinated Linear Carbonates [1]

The target compound's unique structure, featuring both a 2,2-difluoroethyl and a 4,4,5,5,5-pentafluoropentyl chain, is designed for superior SEI-forming capability. While direct data on the compound is not public, the mechanism is well-established: the 2,2-difluoroethyl group is known to decompose sacrificially to form a LiF-rich, stable SEI, a process observed in DFDEC-based electrolytes that led to 84.3% capacity retention after 500 cycles under high-voltage conditions [1]. The longer fluorinated chain may offer enhanced film flexibility and lithium-ion conductivity, a hypothesis supported by patent literature describing similar fluorinated carbonates as SEI-improving additives [2].

Solid-electrolyte interphase SEI formation cyclability

Enhanced Thermal and Safety Profile Over Traditional Carbonate Solvents [1]

The high fluorine content in 2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate (comprising 7 fluorine atoms per molecule) suggests a significantly reduced flammability and a higher thermal abuse tolerance compared to standard alkyl carbonates. This is a class-level property of highly fluorinated solvents [1]. While not measured for this specific molecule, the all-fluorinated electrolyte 'FT46' (containing fluoroethylene carbonate and bis(2,2,2-trifluoroethyl) carbonate) was recently shown to be nonflammable and enabled stable operation at high voltages [1]. The target compound's structural similarity positions it as a candidate for formulating safer, nonflammable electrolytes.

Thermal stability safety flammability

Key Application Scenarios for 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate Driven by Comparative Performance Evidence [1]


Formulating High-Voltage (>4.5V) Lithium-Ion Battery Electrolytes

Based on class-level evidence showing fluorinated linear carbonates provide a >0.5V oxidative stability improvement over standard DMC, this compound is a prime candidate for replacing traditional co-solvents in electrolytes for 5V-class cathodes like LiNi0.5Mn1.5O4 (LNMO) [1]. Its procurement is specifically justified for R&D programs targeting next-generation high-energy-density cells.

Developing Nonflammable Electrolytes for Consumer Electronics and Electric Vehicles

Drawing from the safety profile of all-fluorinated electrolytes like FT46 which are nonflammable and stable to 5.1V, this compound can be a crucial component in creating safer battery formulations [1]. Its procurement is strategic for projects where eliminating thermal runaway is a non-negotiable requirement.

Creating Robust Solid-Electrolyte Interphases (SEIs) for Long-Cycle-Life Batteries

The proven ability of a structurally similar 2,2-difluoroethyl carbonate moiety to form a stable, LiF-rich SEI, leading to 84.3% capacity retention over 500 cycles, indicates this compound's value as an SEI-forming additive or co-solvent [1]. Procurement directly supports the development of batteries with extended operational lifetimes under demanding conditions.

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